molecular formula C17H17FN2O4S B2581834 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide CAS No. 922021-72-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide

Cat. No. B2581834
CAS RN: 922021-72-5
M. Wt: 364.39
InChI Key: XOOGLTLOXHFEQS-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.39. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Synthesis

Li, Lin, and Du (2019) reported on the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral tetrasubstituted C‒F stereocenters. This reaction is notable for its high yields, diastereo- and enantioselectivities, showcasing the compound's role in creating pharmacophores with potential medicinal value (Li, Lin, & Du, 2019).

Carbonic Anhydrase Inhibition

Sapegin et al. (2018) synthesized a class of [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition of human carbonic anhydrases, highlighting the therapeutic relevance of such compounds in medicinal chemistry (Sapegin et al., 2018).

Anticancer Activity

González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes' DNA binding, cleavage, and anticancer activity. The study found that the sulfonamide derivative significantly influences the interaction with DNA and exhibits potential as an anticancer agent, particularly through apoptosis induction (González-Álvarez et al., 2013).

Enzyme Inhibition for Anticancer Potential

Hashimoto et al. (2002) identified 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors, with one compound, JTE-522, showing potent, highly selective, and orally active COX-2 inhibition. This finding underscores the compound's significance in developing new therapeutic agents for treating conditions like rheumatoid arthritis and cancer (Hashimoto et al., 2002).

Novel Syntheses and Characterization

Shaabani et al. (2010) reported a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, highlighting the compound's versatility in chemical synthesis and potential applications in developing novel pharmacological agents (Shaabani et al., 2010).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)10-24-15-9-12(6-7-14(15)19-16(17)21)20-25(22,23)13-5-3-4-11(18)8-13/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOGLTLOXHFEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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